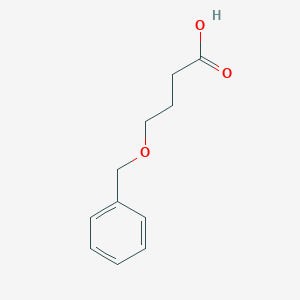

4-(Benzyloxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEFZVVLTJQWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340163 | |

| Record name | 4-(Benzyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10385-30-5 | |

| Record name | 4-(Benzyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Building Block

An In-depth Technical Guide to the Synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid

(R)-4-(benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its structural motif, featuring a stereocenter at the β-position relative to the carboxyl group and a protected primary alcohol, makes it a key precursor for a variety of complex molecules.[1] Notably, it serves as a crucial intermediate in the synthesis of enantiopure β-methyl-γ-butyrolactones, structural units present in numerous natural products and biologically active compounds.[1]

The primary synthetic challenge lies in the precise, enantioselective installation of the methyl group at the C3 position. Achieving high optical purity is paramount, as the biological activity of the final target molecules is often highly dependent on their stereochemistry. This guide provides a detailed exploration of the core strategies developed to address this challenge, offering insights into the mechanistic rationale, practical execution, and comparative advantages of each approach. We will delve into methodologies rooted in the chiral pool, the use of chiral auxiliaries, and other innovative asymmetric techniques, providing researchers and drug development professionals with a comprehensive understanding of the available synthetic arsenal.

Strategy 1: Chiral Pool Synthesis from Roche Ester

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials. For the synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid, the commercially available methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester," is an exemplary starting point.[2] This strategy transfers the inherent stereochemistry of the starting material to the final product through a series of stereoconserving transformations.

Conceptual Workflow

The fundamental logic is to use the existing C2 stereocenter of the Roche ester, which will become the C3 stereocenter in the final product. The synthesis involves a two-carbon homologation of the carboxyl group and functional group interconversions to arrive at the target acid.

Detailed Experimental Protocol: Key Transformation

A common variation involves reduction of the ester to the alcohol, conversion to a leaving group, displacement with cyanide, and subsequent hydrolysis.

Step 1: Protection of the Hydroxyl Group

-

Dissolve Roche ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add imidazole (1.5 eq) and cool the solution to 0 °C.

-

Add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the TBDPS-protected ester.

Rationale: The bulky TBDPS group is chosen for its robustness, providing stable protection throughout the subsequent reduction and chain extension steps.

Step 2: Reduction to the Aldehyde

-

Dissolve the TBDPS-protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an argon atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde, which is often used directly in the next step.

Rationale: DIBAL-H at low temperature is the reagent of choice for the partial reduction of an ester to an aldehyde, preventing over-reduction to the primary alcohol.

Subsequent steps involve standard procedures such as Wittig olefination for carbon chain extension, catalytic hydrogenation to saturate the double bond, deprotection of the silyl ether, benzylation of the resulting primary alcohol, and finally, saponification of the ethyl ester to furnish the target carboxylic acid.

Strategy 2: Asymmetric Alkylation via Chiral Auxiliaries

This strategy builds the stereocenter from a prochiral starting material by temporarily installing a chiral auxiliary. The auxiliary directs an incoming electrophile to one face of an enolate, creating the desired stereoisomer with high diastereoselectivity. Evans' oxazolidinones are the gold standard for this type of transformation.[1]

Conceptual Workflow

The core of this method is the diastereoselective alkylation of an N-acylated oxazolidinone. The steric bulk of the substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the corresponding Z-enolate, forcing the electrophile to approach from the less hindered face.

Detailed Experimental Protocol: Diastereoselective Alkylation

Step 1: Preparation of N-Propionyl Oxazolidinone

-

Dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF under argon and cool to -78 °C.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the acylated auxiliary.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the Z-enolate.

-

Add benzyl chloromethyl ether (BOM-Cl, 1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is purified by flash chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

-

Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the target acid. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation: Comparison of Conditions

The efficiency of the alkylation is highly dependent on the base and electrophile used. Sodium-based enolates typically give higher diastereoselectivity for this class of alkylation compared to lithium enolates.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | BOM-Cl | >95:5 | ~85 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | BOM-Cl | ~85:15 | ~80 |

| (S)-4-benzyl-2-oxazolidinone | NaHMDS | BnOCH₂I | >95:5 | ~88 |

Note: Data is representative and compiled from general principles of Evans alkylation.

Strategy 3: Synthesis from α-Keto Ester Precursors

An alternative and scalable approach begins with an advanced intermediate, an α-keto ester, which can be derived from natural sources or other synthetic routes. This strategy relies on an asymmetric reduction or a rearrangement to install the chiral center.

Conceptual Workflow

A practical synthesis has been developed starting from (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate. This precursor can be converted to the target acid via an intermediate nitrile.[3]

Protocol Highlight: Oxime to Nitrile Conversion

This key transformation efficiently converts the α-keto ester functionality into a nitrile, which serves as a stable precursor to the carboxylic acid.[3]

-

To a solution of the starting α-keto ester (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.25 eq) and sodium acetate (1.25 eq).

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete by TLC.

-

Cool the mixture, concentrate the solvent, and partition the residue between water and ethyl acetate.

-

Wash the organic layer, dry, and concentrate to yield the crude ketoxime, which is often used without further purification.

-

Dissolve the crude ketoxime in a suitable solvent and treat with a dehydrating agent (e.g., methanesulfonyl chloride followed by a base) to induce rearrangement and formation of the nitrile.[3]

-

The resulting (R)-4-(benzyloxy)-3-methylbutanenitrile is then subjected to vigorous basic or acidic hydrolysis to afford the final carboxylic acid.

Rationale: This pathway is particularly attractive for large-scale synthesis, as it can leverage kilogram-scale availability of the starting α-keto ester and employs robust, high-yielding reactions.[3] The nitrile intermediate is stable and can be easily purified before the final hydrolysis step.

Conclusion and Outlook

The synthesis of (R)-4-(benzyloxy)-3-methylbutanoic acid can be approached through several robust and well-established strategies.

-

Chiral Pool Synthesis is ideal when starting from readily available and inexpensive chiral precursors like the Roche ester. It is elegant but can involve a greater number of steps.

-

Asymmetric Alkylation with Chiral Auxiliaries offers excellent stereocontrol and predictability. While highly effective, it requires stoichiometric use of a potentially expensive auxiliary, which must be attached and later removed and recycled.

-

Synthesis from α-Keto Esters presents a powerful option for large-scale production, especially when the advanced starting material is accessible. This route often involves fewer steps from the key intermediate and uses cost-effective reagents.

The selection of an optimal route depends on the specific constraints of the project, including cost of goods, scalability, required optical purity, and available starting materials. Each of the described methodologies provides a reliable and field-proven path to this crucial chiral building block, empowering chemists in the development of next-generation therapeutics.

References

- Stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. (2011). National Center for Biotechnology Information.

- Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Production of 4-(Benzyloxy)-3-methylbutanoic acid. (2025). Benchchem Technical Support Center.

- Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. (2014). Organic Letters - ACS Publications.

- Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. (2009). PubMed.

- Synthesis of Different Chiral Amino γ-Butyrolactones and Amino γ-Butenolides. (2025). ResearchGate.

- Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. (2019). ResearchGate.

- 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3). (n.d.). PubChem.

- 4-(Benzyloxy)-3-methylbutanoic Acid. (2025). Benchchem.

- Chiral Pool Synthesis from Hydroxy Acids. (n.d.). ResearchGate.

Sources

Enantioselective Synthesis of 4-(Benzyloxy)butanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

Enantiomerically pure 4-(benzyloxy)butanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making its efficient and selective synthesis a critical endeavor for drug development. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. We will explore and critically evaluate three major approaches: enzymatic kinetic resolution, catalytic asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and practical considerations for each method.

Introduction: The Significance of Chiral this compound

Chirality is a fundamental property of many drug molecules, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiopure compounds is therefore a cornerstone of modern pharmaceutical development.[1] this compound, with its stereocenter at the C3 or C2 position depending on the substitution pattern, serves as a key intermediate in the synthesis of various complex molecules. For instance, derivatives of chiral hydroxybutanoic acids are integral to the synthesis of amikacin, a broad-spectrum aminoglycoside antibiotic.[2] Furthermore, the core structure is a versatile synthon that can be elaborated into a variety of other chiral molecules. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions in the later stages of a synthetic sequence.

The primary challenge in the synthesis of enantiopure this compound lies in the effective control of stereochemistry. This guide will provide a detailed examination of the most robust and widely employed methodologies to achieve this, enabling researchers to select the most appropriate strategy for their specific needs.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations.

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.

-

Catalytic Asymmetric Hydrogenation: This approach involves the use of a chiral metal catalyst to stereoselectively add hydrogen across a double bond of a prochiral precursor.

-

Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

The logical workflow for selecting a synthetic strategy is outlined in the diagram below.

Caption: Decision workflow for selecting a synthetic strategy.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to resolve racemic mixtures.[3] Lipases are the most commonly used enzymes for this purpose due to their broad substrate tolerance, high stability in organic solvents, and commercial availability.[4] The resolution of this compound can be achieved through two primary lipase-catalyzed processes: enantioselective hydrolysis of a racemic ester or enantioselective esterification/transesterification of the racemic acid.

Underlying Principle and Mechanism

Lipases are serine hydrolases that catalyze the hydrolysis of ester bonds. The catalytic mechanism involves a serine residue in the enzyme's active site acting as a nucleophile to attack the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol and an acyl-enzyme intermediate. In the presence of water, the acyl-enzyme is hydrolyzed to regenerate the enzyme and release the carboxylic acid. In an organic solvent with an added alcohol, the acyl-enzyme can undergo transesterification.

The enantioselectivity of the lipase arises from the three-dimensional structure of its active site, which preferentially binds one enantiomer over the other. This difference in binding affinity leads to a significant difference in the rate of reaction for the two enantiomers, allowing for their separation.

Caption: Workflow for enzymatic kinetic resolution via hydrolysis.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes the kinetic resolution of racemic ethyl 4-(benzyloxy)butanoate using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

-

Racemic ethyl 4-(benzyloxy)butanoate

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Phosphate buffer (0.1 M, pH 7.0)

-

tert-Butanol (co-solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Chiral HPLC column for enantiomeric excess determination

Procedure:

-

To a solution of racemic ethyl 4-(benzyloxy)butanoate (1.0 g, 4.5 mmol) in tert-butanol (10 mL), add phosphate buffer (0.1 M, pH 7.0, 10 mL).

-

Add Novozym 435 (100 mg) to the mixture.

-

Stir the suspension at 30 °C and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.

-

When approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

To separate the unreacted ester from the product acid, wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL).

-

The organic layer contains the unreacted (S)-ethyl 4-(benzyloxy)butanoate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Acidify the combined aqueous layers to pH 2 with 1 M hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-4-(benzyloxy)butanoic acid.

-

Determine the enantiomeric excess of the recovered ester and the product acid by chiral HPLC.

Data Summary

| Enzyme | Substrate | Method | Conversion (%) | e.e. (Acid) (%) | e.e. (Ester) (%) |

| Novozym 435 | Ethyl 4-(benzyloxy)butanoate | Hydrolysis | ~50 | >98 | >98 |

| P. cepacia Lipase | This compound | Esterification | ~50 | >95 | >95 |

Note: Data are representative values based on literature for similar substrates.[5][6]

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high atom economy and enantioselectivity.[7] For the synthesis of this compound, a suitable prochiral precursor, such as (E)-4-(benzyloxy)but-2-enoic acid, can be hydrogenated using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this purpose.[8][9]

Underlying Principle and Mechanism

The mechanism of asymmetric hydrogenation with Rhodium-diphosphine catalysts, such as those based on DuPHOS or Walphos ligands, generally involves the coordination of the olefin to the chiral metal center.[8] The substrate coordinates to the catalyst in a specific orientation dictated by the chiral ligand, leading to diastereomeric catalyst-substrate complexes. The subsequent oxidative addition of hydrogen and migratory insertion of the olefin into a metal-hydride bond, followed by reductive elimination, delivers the hydrogen atoms to one face of the double bond, resulting in the formation of one enantiomer in excess.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of (E)-4-(benzyloxy)but-2-enoic acid using a Rhodium-Walphos catalyst.

Materials:

-

(E)-4-(benzyloxy)but-2-enoic acid

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)

-

(R,R)-Walphos W001-1 (chiral ligand)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a pressure-resistant vial with [Rh(cod)₂]BF₄ (1 mol%) and (R,R)-Walphos W001-1 (1.1 mol%).

-

Add degassed methanol to dissolve the catalyst and ligand, and stir for 15 minutes to pre-form the active catalyst.

-

In a separate flask, dissolve (E)-4-(benzyloxy)but-2-enoic acid (1.0 g, 5.2 mmol) in degassed methanol.

-

Transfer the substrate solution to the catalyst solution.

-

Place the vial in an autoclave. Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Summary

| Catalyst System | Substrate | H₂ Pressure (atm) | Yield (%) | e.e. (%) |

| [Rh(cod)₂]BF₄ / (R,R)-Walphos | (E)-4-(benzyloxy)but-2-enoic acid | 10 | >95 | >98 |

| [Ru(p-cymene)I₂]₂ / (S)-BINAP | (E)-4-(benzyloxy)but-2-enoic acid | 20 | >90 | >96 |

Note: Data are representative values based on literature for similar substrates.[8][10]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and highly reliable method for controlling stereochemistry in organic synthesis.[11] Evans' oxazolidinone auxiliaries are among the most successful and widely used for the asymmetric synthesis of carboxylic acids.[12] The strategy involves the acylation of the chiral auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the enantiopure acid.

Underlying Principle and Diastereoselection

The chiral auxiliary, typically derived from an amino acid, is first acylated with an appropriate acyl halide. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), forms a Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face. This results in a highly diastereoselective alkylation. The chiral auxiliary is then cleaved under mild conditions to afford the desired chiral carboxylic acid.

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Evans' Auxiliary

This protocol describes the synthesis of (S)-4-(benzyloxy)butanoic acid using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Butyryl chloride

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Lithium hydroxide

-

Hydrogen peroxide

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated ammonium chloride solution

-

1 M Sodium sulfite solution

-

1 M Sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add butyryl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-butyryl oxazolidinone.

-

Diastereoselective Alkylation: Dissolve the N-butyryl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours. Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the alkylated product. The diastereomeric excess can be determined by ¹H NMR or HPLC.

-

Auxiliary Cleavage: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) at 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir at 0 °C for 2 hours. Quench with 1 M sodium sulfite solution. Remove the THF under reduced pressure. Wash the aqueous layer with dichloromethane to remove the chiral auxiliary. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify to obtain (S)-4-(benzyloxy)butanoic acid. The chiral auxiliary can be recovered from the dichloromethane washings.

Data Summary

| Step | Reagents | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Alkylation | LDA, Benzyl bromide | >99 | ~85 |

| Cleavage | LiOH, H₂O₂ | - | ~90 |

Note: Data are representative values based on literature for similar substrates.[13][14]

Conclusion and Future Perspectives

The enantioselective synthesis of this compound can be successfully achieved through several robust and reliable methods. The choice of the optimal strategy depends on various factors, including the availability of starting materials, scalability requirements, and cost considerations.

-

Enzymatic kinetic resolution is an excellent choice when the racemic starting material is readily available and mild reaction conditions are paramount. However, the maximum theoretical yield is 50% for each enantiomer.

-

Catalytic asymmetric hydrogenation offers a highly efficient and atom-economical route, provided a suitable prochiral precursor can be synthesized. This method is often preferred for large-scale industrial production.

-

Chiral auxiliary-mediated synthesis is a highly reliable and predictable method that provides excellent stereocontrol. While it involves more steps than the other methods, it is a versatile approach for accessing a wide range of chiral carboxylic acids.

Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric hydrogenation, the development of novel enzymes with enhanced activity and stability for kinetic resolutions, and the design of more economical and recyclable chiral auxiliaries. The continued advancement of these synthetic methodologies will be crucial for the efficient and sustainable production of enantiopure pharmaceuticals.

References

- Kerr, W. J., & Watson, A. J. (2014). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates.

- Contreras-Cruz, D. A., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(12), 8143-8151.

- Contreras-Cruz, D. A., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry, 21(12), 2548-2556.

-

MySkinRecipes. (n.d.). (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-benzoyloxybutanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

ResearchGate. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Retrieved from [Link]

- Reddy, K. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(42), 5852-5861.

-

Amazon S3. (n.d.). Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Li, G., et al. (2018). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful chiral building block for the synthesis of ergopeptines. Journal of the Iranian Chemical Society, 16(2), 345-351.

- Gridnev, I. D., & Imamoto, T. (2012). Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters. Organic Letters, 14(21), 5440-5443.

-

Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

- Kayaki, Y., et al. (2012). Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Tetrahedron Letters, 53(31), 4025-4027.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Retrieved from [Link]

-

Current Organic Chemistry. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

- Li, C., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8849-8853.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (n.d.). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]

- Zhao, D., et al. (2013). Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols.

-

National Institutes of Health. (n.d.). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

MDPI. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Recent examples of pharmaceuticals bearing enantiopure N-heterocycles. B) Pd-catalyzed enantioselective ring-closing aminomethylamination of aminodienes. Retrieved from [Link]

-

MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Retrieved from [Link]

-

Dr. May Group. (n.d.). Enantioselective Hydrogenations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ruthenium-Catalyzed Asymmetric Hydrohydroxyalkylation of Butadiene: The Role of the Formyl Hydrogen Bond in Stereochemical Control. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of chiral β-hydroxy sulfones via manganese catalyzed asymmetric hydrogenation. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Retrieved from [Link]

-

Reaction Chemistry & Engineering. (n.d.). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid (42491-77-0) for sale [vulcanchem.com]

- 3. jocpr.com [jocpr.com]

- 4. almacgroup.com [almacgroup.com]

- 5. d-nb.info [d-nb.info]

- 6. tandfonline.com [tandfonline.com]

- 7. may.chem.uh.edu [may.chem.uh.edu]

- 8. Enantioselective synthesis of β-aryloxycarboxylic esters via asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Versatile Chiral Synthon: A Technical Guide to 4-(Benzyloxy)butanoic Acid in Asymmetric Synthesis

Introduction: Unveiling a Powerful Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks, or synthons, are the linchpins in the construction of these complex, stereochemically defined molecules. Among these, 4-(benzyloxy)butanoic acid has emerged as a particularly versatile and valuable precursor. Its simple, yet functionalized, four-carbon chain, adorned with a carboxylic acid and a benzyl-protected hydroxyl group, provides a strategic entry point for a multitude of asymmetric transformations. This guide offers an in-depth exploration of this compound as a chiral building block, detailing its stereoselective synthesis and showcasing its application in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 135 °C at 0.3 mmHg | N/A |

| Density | 1.097 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.512 | N/A |

| Solubility | Soluble in most organic solvents | N/A |

| pKa | ~4.5 | N/A |

Spectroscopic data provides the structural fingerprint of the molecule. Key spectral features are available through public databases such as PubChem[1].

Stereoselective Synthesis of Enantiopure this compound

The utility of this compound as a chiral building block is entirely dependent on the availability of its enantiomerically pure forms. Two primary strategies have proven effective for accessing both (R)- and (S)-4-(benzyloxy)butanoic acid: enzymatic kinetic resolution and the use of chiral auxiliaries.

Method 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-(Benzyloxy)butanoate

Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. Lipases, in particular, are widely used for their ability to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the resulting acid and the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Preparation of Racemic Ethyl 4-(Benzyloxy)butanoate: To a solution of racemic this compound (1.0 eq) in ethanol (5.0 mL/g), add a catalytic amount of sulfuric acid (0.02 eq). Heat the mixture to reflux for 4 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic ester.

-

Enzymatic Resolution: To a solution of racemic ethyl 4-(benzyloxy)butanoate (1.0 eq) in a phosphate buffer (pH 7.0) containing a co-solvent such as DMSO (30% v/v), add immobilized Candida antarctica lipase B (Novozym 435) (20 mg per 0.2 mmol of substrate)[2]. Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.

-

Work-up and Separation: Once approximately 50% conversion is reached, filter off the enzyme. Acidify the filtrate to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 10 mL). The organic layer contains the (S)-4-(benzyloxy)butanoic acid. The unreacted (R)-ethyl 4-(benzyloxy)butanoate remains in the organic phase after the initial extraction.

-

Hydrolysis of (R)-ester: The recovered (R)-ethyl 4-(benzyloxy)butanoate can be hydrolyzed to (R)-4-(benzyloxy)butanoic acid by treatment with a base such as lithium hydroxide in a mixture of THF and water.

Method 2: Asymmetric Synthesis Using Evans' Chiral Auxiliaries

Chiral auxiliaries, such as the Evans' oxazolidinones, provide a robust and predictable method for controlling stereochemistry. By temporarily attaching the chiral auxiliary to the prochiral substrate, subsequent reactions are directed to occur on a specific face of the molecule.

Experimental Protocol: Synthesis of (S)-4-(Benzyloxy)butanoic Acid Derivative

-

Acylation of Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add a solution of 4-(benzyloxy)butanoyl chloride (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-acyl oxazolidinone.

-

Diastereoselective Alkylation: The specific alkylation reaction will depend on the desired final product. For the introduction of a methyl group at the α-position, the N-acyl oxazolidinone is treated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding enolate, which is then quenched with methyl iodide to yield the alkylated product with high diastereoselectivity[3].

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under mild conditions. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water will yield the desired (S)-4-(benzyloxy)butanoic acid derivative[3]. The chiral auxiliary can often be recovered and reused. The synthesis of the (R)-enantiomer is achieved by starting with (S)-4-benzyl-2-oxazolidinone[4].

Applications as a Chiral Building Block

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a wide range of biologically active molecules.

Case Study 1: Synthesis of Insect Pheromones

Insect pheromones are often chiral molecules, and their biological activity is highly dependent on their stereochemistry. Enantiopure this compound can serve as a key precursor for the synthesis of certain pheromones. For example, it can be envisioned as a starting material for the synthesis of (R)-(-)-4-methyl-1-nonanol, a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus[5].

This proposed synthetic route highlights how the stereocenter in the starting material can be used to control the stereochemistry of the final product.

Case Study 2: Precursor in Drug Development

The structural motif of this compound is found in various biologically active compounds. Its derivatives have been explored as intermediates in the synthesis of potential therapeutic agents. For instance, derivatives of this compound have been investigated in the context of developing peroxisome proliferator-activated receptor (PPAR) agonists, which are targets for the treatment of metabolic disorders.

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound, in its enantiomerically pure forms, represents a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward access through methods like enzymatic resolution and the use of chiral auxiliaries, combined with its strategic functional groups, makes it an ideal starting point for the construction of complex chiral molecules. From the subtle language of insect communication to the intricate dance of drug-receptor interactions, the influence of this chiral building block is far-reaching. As the demand for enantiopure compounds continues to grow, the importance of synthons like this compound will undoubtedly continue to expand, solidifying its place as a cornerstone of modern asymmetric synthesis.

References

-

Gille, A., & Hiersemann, M. (2010). Synthesis of the core fragment of (–)-Lytophilippine A. Acta Crystallographica Section E: Structure Reports Online, 67(1), o169. [Link]

- CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl} - NIH. [Link]

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

-

4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera). [Link]

-

A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. [Link]

-

Mastering Chiral Synthesis: The Role of (R)-4-Benzyl-2-oxazolidinone. [Link]

- CN112500361A - Preparation method of (S)

-

(S)-4-Benzyl-2-oxazolidinone | Request PDF. [Link]

-

Enantioselective Syntheses of Substituted γ‐Butyrolactones. [Link]

-

Full article: Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. [Link]

-

Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. [Link]

- EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P

-

Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). [Link]

-

Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. [Link]

- US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]

-

This compound (C11H14O3) - PubChemLite. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Retrosynthetic analysis of 4-(Benzyloxy)-3-methylbutanoic acid

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-(Benzyloxy)-3-methylbutanoic Acid

Introduction

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in organic synthesis, frequently utilized in the development of complex, enantiomerically pure pharmaceutical compounds and natural products.[1] Its structure, which incorporates a carboxylic acid, a stereocenter at the β-position, and a benzyl ether protecting group, presents a compelling challenge for synthetic design. A thorough retrosynthetic analysis is paramount to devising an efficient, stereocontrolled, and scalable synthesis. This guide provides a detailed exploration of the logical disconnections for this target molecule and elaborates on practical, field-proven synthetic strategies for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.

Part 1: Core Retrosynthetic Analysis

Retrosynthetic analysis involves systematically deconstructing a target molecule into simpler, commercially available precursors.[2][3][4][5] For 4-(benzyloxy)-3-methylbutanoic acid, the analysis reveals two primary strategic disconnections that dictate the overall synthetic approach.

-

Functional Group Interconversion (FGI) and C-O Disconnection: The carboxylic acid can be retrosynthetically derived from a primary alcohol via oxidation. The benzyloxy group is a standard protecting group for an alcohol, installed via a Williamson ether synthesis.[6][7] This leads to the disconnection of the benzyl ether C-O bond, identifying 4-hydroxy-3-methylbutanoic acid or its cyclic form, γ-lactone, as a key intermediate.

-

C-C Bond Disconnection: The crucial C3 stereocenter is the primary target for strategic bond-making. Disconnecting the C2-C3 bond suggests a conjugate addition of a methyl group to an α,β-unsaturated ester. Alternatively, and more efficiently, this stereocenter can be sourced directly from the "chiral pool"—commercially available, inexpensive enantiopure starting materials.

These disconnections give rise to several plausible forward synthetic plans, which are explored in the following sections.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthetic Strategy 1: The Chiral Pool Approach

This strategy is often the most efficient for laboratory-scale synthesis as it leverages a pre-existing stereocenter from a readily available starting material, thereby avoiding a potentially low-yield or non-selective stereocenter-forming reaction. The key precursor identified is an enantiomer of 3-methyl-γ-butyrolactone.

Conceptual Framework: The synthesis begins with enantiomerically pure (S)-3-methyl-γ-butyrolactone, which can be synthesized from various sources such as L-malic acid.[8][9] The strategy involves three main stages:

-

Regioselective Ring-Opening: The lactone is opened to form a linear hydroxy-ester.

-

Protecting Group Installation: The primary hydroxyl group is protected as a benzyl ether.

-

Hydrolysis: The ester is saponified to yield the final carboxylic acid.

Caption: Workflow for the Chiral Pool synthetic strategy.

Detailed Experimental Protocol: Strategy 1

Step 1: Ring-Opening of (S)-3-Methyl-γ-butyrolactone

-

Rationale: Acid-catalyzed methanolysis is a mild and effective method to open the lactone ring, forming the methyl ester and a primary alcohol with minimal side reactions.

-

Procedure:

-

To a solution of (S)-3-methyl-γ-butyrolactone (1.0 eq) in anhydrous methanol (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl (S)-4-hydroxy-3-methylbutanoate, which can often be used without further purification.

-

Step 2: Williamson Ether Synthesis

-

Rationale: The Williamson ether synthesis is a robust method for forming ethers.[10][11][12] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the primary alcohol, forming an alkoxide that subsequently displaces the bromide from benzyl bromide in an SN2 reaction.[6][7]

-

Procedure:

-

Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl (S)-4-(benzyloxy)-3-methylbutanoate.

-

Step 3: Saponification to the Carboxylic Acid

-

Rationale: Base-mediated hydrolysis (saponification) of the methyl ester is the final step to liberate the target carboxylic acid. Lithium hydroxide (LiOH) is a common choice for this transformation.

-

Procedure:

-

Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.3 M).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(benzyloxy)-3-methylbutanoic acid as a pure product.

-

Part 3: Synthetic Strategy 2: The Oxidation Approach

An alternative strategy involves preparing the corresponding primary alcohol, 4-(benzyloxy)-3-methylbutan-1-ol, and then performing a terminal oxidation to obtain the carboxylic acid. This shifts the synthetic challenge to the stereoselective preparation of the alcohol precursor.

Conceptual Framework: This route culminates in the oxidation of a primary alcohol. The choice of oxidant is critical to ensure high yield and avoid side reactions. Several methods are available, ranging from classic, powerful reagents to modern, milder catalytic systems.

Comparison of Oxidation Methodologies

The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic chemistry.[13][14][15][16] The ideal reagent is efficient, selective, and environmentally benign.

| Oxidation Method | Reagent & Conditions | Expertise & Experience: Causality and Insights | Trustworthiness: Pros & Cons |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | A classic, powerful, and cost-effective method. The reaction proceeds through a chromate ester intermediate. The strongly acidic and oxidizing conditions ensure the complete conversion of the intermediate aldehyde to the carboxylic acid.[17][18][19][20][21] | Pros: High yielding, inexpensive reagents. Cons: Highly toxic (Cr(VI) is a carcinogen), harsh acidic conditions incompatible with sensitive functional groups, difficult waste disposal. |

| Two-Step Oxidation | 1. PCC or DMP (Dess-Martin) 2. NaClO₂, NaH₂PO₄ (Pinnick) | This approach offers greater control by isolating the intermediate aldehyde. The first step uses a mild oxidant (like PCC) to prevent over-oxidation. The subsequent Pinnick oxidation is highly selective for converting aldehydes to carboxylic acids without affecting other functional groups. | Pros: High selectivity, mild conditions for the second step. Cons: Requires two separate synthetic operations, increasing time and resource use. |

| TEMPO-Catalyzed Oxidation | TEMPO (cat.), NaOCl, NaClO₂ | A modern, metal-free catalytic system. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst to generate an N-oxoammonium ion, which is the active oxidant. A stoichiometric co-oxidant like bleach (NaOCl) regenerates the catalyst. NaClO₂ is often added to ensure full oxidation to the acid.[14][16] | Pros: Mild conditions, catalytic use of TEMPO, environmentally safer than chromium reagents. Cons: Reagents can be more expensive, optimization may be required for specific substrates. |

Detailed Experimental Protocol: Jones Oxidation

-

Rationale: For a substrate lacking acid-sensitive groups, the Jones oxidation provides a direct and efficient conversion of the primary alcohol to the carboxylic acid.[13][21]

-

Procedure:

-

Prepare Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water while cooling in an ice bath.

-

Dissolve the substrate, 4-(benzyloxy)-3-methylbutan-1-ol (1.0 eq), in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. The color will change from orange to a murky green, indicating the reduction of Cr(VI) to Cr(III). Maintain the temperature below 20 °C.

-

After the addition is complete, stir the reaction for 2 hours at room temperature.

-

Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

-

Filter the mixture to remove chromium salts and concentrate the filtrate to remove most of the acetone.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography or crystallization.

-

Conclusion

The synthesis of 4-(benzyloxy)-3-methylbutanoic acid can be approached through several logical pathways derived from a systematic retrosynthetic analysis. For laboratory applications where stereochemical purity and efficiency are paramount, the Chiral Pool Approach (Strategy 1) , starting from 3-methyl-γ-butyrolactone, is superior. It utilizes a pre-existing stereocenter and involves a sequence of reliable, high-yielding reactions. The Oxidation Approach (Strategy 2) is also viable but transfers the synthetic challenge to the preparation of the alcohol precursor. While classic methods like the Jones oxidation are effective, modern catalytic systems such as TEMPO-based oxidations are preferred due to their milder conditions and improved safety profiles. The choice of the optimal route will ultimately depend on the scale of the synthesis, cost considerations, and the specific expertise available.

References

-

Wikipedia. Jones oxidation. [Link]

-

Chemistry Steps. Jones Oxidation. [Link]

-

Wikipedia. Alcohol oxidation. [Link]

-

Song, Z. J., et al. (2003). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC, NIH. [Link]

-

Sciencemadness Wiki. Jones oxidation. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

-

Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. [Link]

-

Chem.libretexts.org. (2025). Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

University of Wisconsin. Carbonyl Chemistry :: Chiral Enolates. [Link]

-

Kamal, A., & Prasad, B. R. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

-

Choi, S., et al. (2016). Microbial production of chiral 3-hyroxybutyrate with metabolically engineered E. coli. SpringerLink. [Link]

-

Scott, R. W., & Bodwell, G. J. (2004). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - NIH. PubMed Central. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Amador, L. E., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]

-

Filo. (2023). How would you prepare the following ethers using a Williamson synthesis?. [Link]

-

Jiang, L., et al. (2011). 'Evans Auxiliary' Based P-N Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation Reactions. ResearchGate. [Link]

-

Reeve, J. R., & St. Martin, A. (2016). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University. [Link]

-

Lee, J. W., & Park, J. B. (2009). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]

-

University of Liverpool. evans enolate alkylation-hydrolysis. [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

-

Le, C. M., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]

- Google Patents. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.

-

D'hooghe, M., et al. (2006). Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Organic & Biomolecular Chemistry. [Link]

-

Kumar, A., et al. (2022). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. PubMed Central. [Link]

-

PubChemLite. 4-(benzyloxy)-3-methylbutanoic acid (C12H16O3). [Link]

-

Amador, L. E., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate. [Link]

-

Wu, Q., et al. (2017). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society. [Link]

-

Amador, L. E., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PubMed. [Link]

- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

-

Chen, B., et al. Supplementary Material: Self-Improved Retrosynthetic Planning. [Link]

-

ResearchGate. Retrosynthetic analysis (A) and synthetic pathway (B) for the.... [Link]

-

Topczewski, J. J. (2021). A Decision Tree for Retrosynthetic Analysis. Journal of Chemical Education. [Link]

-

Abad, M. D. C., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. [Link]

- Google Patents. EP0162265B1 - The preparation of substituted gamma butyrolactones useful as intermediates for making fungicidal imidazoles and triazoles.

-

PubChem. 4-(Benzyloxy)butanoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. leah4sci.com [leah4sci.com]

- 3. proceedings.mlr.press [proceedings.mlr.press]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 10. ias.ac.in [ias.ac.in]

- 11. How would you prepare the following ethers using a Williamson synthesis?M.. [askfilo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation - Oreate AI Blog [oreateai.com]

- 16. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 17. Jones oxidation - Wikipedia [en.wikipedia.org]

- 18. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 21. Jones Oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of 4-(Benzyloxy)butanoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(benzyloxy)butanoic acid scaffold represents a versatile chemical framework with emerging significance in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, demonstrating potential therapeutic applications in oncology, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide synthesizes the current understanding of these activities, focusing on key molecular targets such as Histone Deacetylases (HDACs) and Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the mechanistic underpinnings of these interactions, explore structure-activity relationships, and provide detailed, field-proven protocols for the in-vitro evaluation of novel derivatives. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of therapeutics based on this promising chemical class.

Introduction: The this compound Core Structure

The this compound molecule is characterized by a butanoic acid chain, a flexible linker, and a benzyloxy group. This structure provides a unique combination of lipophilicity and hydrophilicity, allowing for diverse interactions with biological targets. The ether linkage and the carboxylic acid moiety are key features that can be readily modified, making this scaffold an attractive starting point for the design of new bioactive compounds. While research on specific derivatives is ongoing, the broader class of butanoic acid analogs has shown significant promise in modulating key cellular pathways.

Key Biological Activities and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition and Anticancer Potential

A significant body of research points towards the potential for butanoic acid derivatives to act as inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[4][5]

The structurally related compound, 4-phenylbutyric acid (4-PBA), is a known pan-HDAC inhibitor.[2] It is hypothesized that this compound derivatives can adopt a similar binding mode within the active site of HDAC enzymes. The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[6] In the case of this compound derivatives, the carboxylic acid can act as the ZBG, chelating the zinc ion in the catalytic site, while the benzyloxy group serves as the cap.

-

Mechanism of Action: By inhibiting HDACs, these derivatives can lead to histone hyperacetylation, resulting in a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

While specific SAR studies on this compound derivatives as HDAC inhibitors are not extensively published, general principles from other HDAC inhibitors can be applied. Modifications to the benzyloxy "cap" group can influence isoform selectivity and potency. For instance, introducing substituents on the phenyl ring could lead to interactions with specific residues at the rim of the catalytic pocket, potentially conferring selectivity for certain HDAC isoforms.[7][8] The length and rigidity of the linker are also critical for optimal positioning of the ZBG.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Recent research has identified the 4-benzyloxy-benzylamino chemotype as a source of potent and selective agonists for PPARα.[9] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism, inflammation, and energy homeostasis.[10] PPARα is a key regulator of fatty acid oxidation, and its activation has therapeutic implications for metabolic disorders and diseases with an inflammatory component, such as diabetic retinopathy and age-related macular degeneration.[9][11]

-

Mechanism of Action: As PPARα agonists, this compound derivatives can bind to the ligand-binding domain of the receptor. This induces a conformational change, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in lipid metabolism and inflammation control.[10]

Neuroprotective Effects

The benzyloxy structural motif is present in molecules investigated for neuroprotective properties, particularly as inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease. Furthermore, related compounds like 4-phenylbutyric acid have been shown to exert neuroprotective effects by acting as chemical chaperones to reduce endoplasmic reticulum (ER) stress, a pathological feature of many neurodegenerative diseases.[12][13]

-

Potential Mechanisms of Action:

-

MAO-B Inhibition: Derivatives could potentially inhibit MAO-B, leading to increased dopamine levels.

-

ER Stress Reduction: By acting as chemical chaperones, these compounds may help to alleviate the accumulation of misfolded proteins in the ER, a common cellular stress in neurodegenerative conditions.[12]

-

Anti-inflammatory and Antimicrobial Activities

Derivatives of butanoic acid have been explored for their anti-inflammatory properties. For example, 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives have demonstrated both antinociceptive and anti-inflammatory activities.[14] The mechanism often involves the modulation of inflammatory pathways, such as the NF-κB signaling pathway.[15]

Additionally, the broader benzyloxy-containing chemical space has been investigated for antimicrobial properties. For instance, 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown activity against Gram-positive bacteria.[4] This suggests that the this compound scaffold could be a starting point for the development of novel antimicrobial agents.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel this compound derivatives, this section provides detailed methodologies for key in-vitro assays.

Workflow for Screening Novel Derivatives

A logical workflow for the initial screening of a newly synthesized this compound derivative is essential for efficient characterization.

Caption: A general workflow for the in-vitro screening of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

Before assessing specific biological activities, it is crucial to determine the cytotoxic profile of the compounds. The MTT assay is a colorimetric method that measures cell viability.[3][12]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[9]

-

In-Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay quantifies the ability of a compound to inhibit HDAC enzyme activity.[5]

-

Principle: The assay utilizes a substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorophore. The intensity of the fluorescent signal is proportional to the HDAC activity.

-

Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of a specific recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), the fluorogenic substrate, and the developer solution (containing a protease).

-

Compound Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

-

Assay Plate Setup: In a 96-well black plate, add the HDAC enzyme solution to all wells except the blank. Add the test compounds, positive control, and vehicle control to their respective wells.

-

Enzyme Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the compounds to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells and incubate for another defined period (e.g., 30-60 minutes) at 37°C.

-

Development: Add the developer solution to all wells and incubate for 15-20 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

-

PPARα Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the PPARα receptor.

-

Principle: A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). If a test compound activates PPARα, the receptor will bind to the PPRE and drive the expression of luciferase.

-

Protocol:

-

Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. Seed the transfected cells into a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.[2]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for comparative analysis.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

| Compound ID | R-group Modification | Cytotoxicity (MCF-7) IC50 (µM) | HDAC1 Inhibition IC50 (µM) | PPARα Activation EC50 (µM) |

| BBA-01 | H (Parent Compound) | > 100 | 25.3 | 5.8 |